PROTAC Linker 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROTAC Linker 3 is a component of proteolysis targeting chimeras (PROTACs), which are heterobifunctional molecules designed to degrade specific proteins by harnessing the ubiquitin-proteasome system. PROTACs consist of three parts: a ligand that binds to the protein of interest, a ligand that binds to an E3 ubiquitin ligase, and a linker that connects these two ligands. The linker plays a crucial role in maintaining the appropriate distance and orientation between the two ligands, thereby facilitating the formation of a ternary complex that leads to the ubiquitination and subsequent degradation of the target protein .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC Linker 3 involves several steps, including the preparation of the individual ligands and the linker, followed by their conjugation. The synthetic routes typically involve:
Preparation of Ligands: The ligands for the protein of interest and the E3 ubiquitin ligase are synthesized separately using standard organic synthesis techniques.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality control .
Chemical Reactions Analysis
Types of Reactions
PROTAC Linker 3 can undergo various chemical reactions, including:
Oxidation: The linker may be susceptible to oxidation under certain conditions, leading to the formation of oxidized products.
Reduction: Reduction reactions can be used to modify the linker, such as reducing disulfide bonds to thiols.
Substitution: The linker can undergo substitution reactions, where functional groups are replaced with other groups to modify its properties.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Dithiothreitol, sodium borohydride.
Coupling Reagents: N,N’-Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt).
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the linker. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols .
Scientific Research Applications
PROTAC Linker 3 has a wide range of scientific research applications, including:
Chemistry: Used in the design and synthesis of novel PROTAC molecules for targeted protein degradation.
Biology: Employed in studies to understand protein-protein interactions and the role of specific proteins in cellular processes.
Medicine: Investigated for its potential in developing new therapeutic agents for diseases such as cancer, neurodegenerative disorders, and infectious diseases.
Industry: Utilized in the development of new drug candidates and in high-throughput screening assays for drug discovery
Mechanism of Action
PROTAC Linker 3 functions by facilitating the formation of a ternary complex between the protein of interest, the PROTAC molecule, and the E3 ubiquitin ligase. This complex brings the target protein in close proximity to the E3 ligase, which catalyzes the transfer of ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome, leading to the selective degradation of the target protein .
Comparison with Similar Compounds
PROTAC Linker 3 can be compared with other similar compounds, such as:
PROTAC Linker 1: Similar in function but may differ in the chemical structure and properties of the linker.
PROTAC Linker 2: Another variant with different linker chemistry, affecting the stability and efficacy of the PROTAC molecule.
PROTAC Linker 4: Designed for specific applications, with unique properties tailored for certain target proteins .
Properties
Molecular Formula |
C13H17BrO3 |
---|---|
Molecular Weight |
301.18 g/mol |
IUPAC Name |
2-[4-(5-bromopentoxy)phenyl]acetic acid |
InChI |
InChI=1S/C13H17BrO3/c14-8-2-1-3-9-17-12-6-4-11(5-7-12)10-13(15)16/h4-7H,1-3,8-10H2,(H,15,16) |
InChI Key |
JSZVLKADKPMUBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)OCCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.